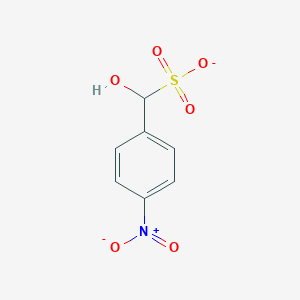
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone, also known as DBM-TSIN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several potential applications in scientific research. One such application is in the field of cancer research, where 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is not fully understood, but it has been proposed that the compound inhibits the activity of certain enzymes involved in cell growth and proliferation. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing the formation of tumors.
Biochemical and Physiological Effects:
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.
Orientations Futures
There are several future directions for research involving 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone. One potential direction is the development of more efficient synthesis methods that can produce 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in higher yields. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone and its potential applications in the treatment of various diseases. Finally, the development of more soluble forms of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone may help overcome some of the current limitations associated with its use in lab experiments.
Méthodes De Synthèse
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone can be synthesized through a multistep process involving the reaction of 2-hydroxy-1-naphthaldehyde with p-toluenesulfonic acid, followed by the addition of dibenzoylmethane and ammonium acetate. The resulting product is then purified through recrystallization to obtain 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in its pure form.
Propriétés
Nom du produit |
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone |
|---|---|
Formule moléculaire |
C32H23NO5S |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
(NZ)-N-[3-(1,3-dioxo-1,3-diphenylpropan-2-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C32H23NO5S/c1-21-16-18-24(19-17-21)39(37,38)33-28-20-27(32(36)26-15-9-8-14-25(26)28)29(30(34)22-10-4-2-5-11-22)31(35)23-12-6-3-7-13-23/h2-20,29H,1H3/b33-28- |
Clé InChI |
WDBJRCLNRQPSBH-MDVFONAFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)
![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)

![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)

